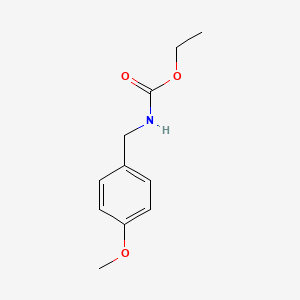
4-(Bromomethyl)cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)cyclopentene is a cycloalkane compound. It has a molecular formula of C6H9Br and an average mass of 161.040 Da . It is a derivative of cyclopentene, with a bromomethyl group attached .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)cyclopentene consists of a five-membered cyclopentene ring with a bromomethyl group attached. The empirical formula is C6H9Br . The SMILES string representation is BrCC1CCCC1 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-(Bromomethyl)cyclopentene” is a valuable reagent in organic synthesis . It is used in various reactions to introduce a bromomethyl group, which can then undergo further transformations, such as substitution reactions or eliminations .
Photochemical Bromination
This compound has been used in the photochemical bromination of conjugated allylic compounds . The reaction was optimized in a continuous-flow photoreactor, and the productivity of this continuous step attains 70.5 g/h under the optimal conditions . This process significantly improved the conversion rate and selectivity compared to batch-mode synthesis .
Synthesis of Pharmaceutically Active Compounds
“4-Bromocrotonic acid”, an important allylic brominated compound, is synthesized using “4-(Bromomethyl)cyclopentene” as an intermediate . This compound is used in the synthesis of pharmaceutically active protein kinase inhibitors .
Development of Novel Catalysts
While not directly used, the structure of “4-(Bromomethyl)cyclopentene” is similar to cyclopropene-based catalysts, which have seen recent development in the field of organic transformations . The bromomethyl group could potentially be replaced with other functional groups to create novel catalysts .
Green Chemistry
The use of “4-(Bromomethyl)cyclopentene” in continuous-flow reactions represents a move towards greener chemistry . Continuous-flow reactions can be more energy-efficient and produce less waste than traditional batch reactions .
Industrial Scale-up
The continuous-flow bromination process using “4-(Bromomethyl)cyclopentene” has been efficiently scaled up . This demonstrates the potential for industrial applications of this compound .
Eigenschaften
IUPAC Name |
4-(bromomethyl)cyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJCUBVFAXPMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)cyclopentene | |
CAS RN |
80864-33-1 |
Source


|
| Record name | 4-(bromomethyl)cyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)
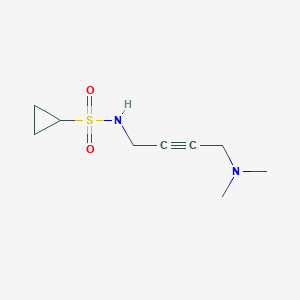
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)
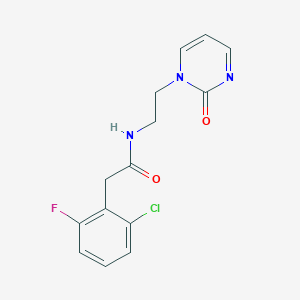
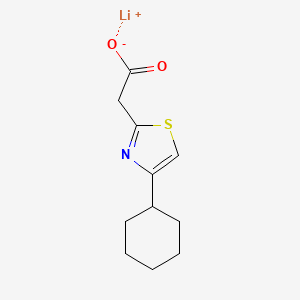
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
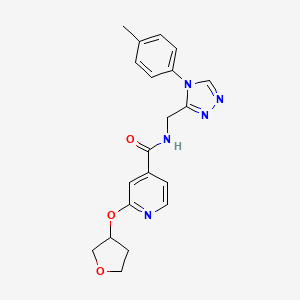
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)
